Fmoc aminotriacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc aminotriacid, also known as 9-fluorenylmethoxycarbonyl aminotriacid, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS).
Mechanism of Action
Target of Action
The primary target of Fmoc aminotriacid is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group interacts with its targets (amines) through a process known as Fmoc protection . This process involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) . . This process affects the peptide synthesis pathway, enabling the formation of complex peptides.
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the fmoc moiety, which can promote the association of building blocks, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. It enables the formation of complex peptides by protecting the amine group during the synthesis process . This protection allows for the stepwise addition of amino acids in the peptide chain without unwanted side reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the pH of the environment can significantly impact the stability of the Fmoc group. Additionally, the temperature and solvent used can also affect the efficiency of the Fmoc protection and deprotection processes .
Biochemical Analysis
Biochemical Properties
Fmoc aminotriacid, as a modified amino acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
The cellular effects of this compound are largely related to its role in peptide synthesis. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level by binding to the amino group of amino acids, protecting it during the synthesis process. This protection can be readily removed with a base, exposing the amino acid for further modification .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability during peptide synthesis. As a protecting group, it remains stable during the synthesis process and can be readily removed when needed
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, providing protection for amino acids during synthesis. Detailed information on its effects on metabolic flux or metabolite levels is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc aminotriacid typically involves the reaction of an amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc aminotriacid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are used for coupling reactions.
Major Products
The major products formed from these reactions include deprotected amines and peptides with amide bonds.
Scientific Research Applications
Fmoc aminotriacid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: This compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutics.
Drug Development: The compound is used in the development of peptide-based drugs, including antimicrobial peptides and enzyme inhibitors.
Biomaterials: Fmoc derivatives are used to create self-assembling hydrogels for tissue engineering and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-butyloxycarbonyl) Amino Acids: Boc is another protecting group used in peptide synthesis. It is acid-labile, meaning it is removed under acidic conditions.
Cbz (carbobenzyloxy) Amino Acids: Cbz is also used for protecting amine groups but requires hydrogenolysis for deprotection.
Uniqueness
Fmoc aminotriacid is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the use of acidic conditions can be detrimental to the peptide-resin linkage .
Properties
IUPAC Name |
4-(2-carboxyethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO8/c27-21(28)9-12-25(13-10-22(29)30,14-11-23(31)32)26-24(33)34-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,33)(H,27,28)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEILWPSAZJGRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.